(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by nucleophilic substitution reactions to introduce the morpholine and allyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The morpholine ring may enhance the compound’s solubility and bioavailability, while the allyl group can participate in covalent bonding with target molecules .
Properties
Molecular Formula |
C11H15N5O |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(5-morpholin-4-yl-4-prop-2-enyl-1,2,4-triazol-3-yl)acetonitrile |
InChI |
InChI=1S/C11H15N5O/c1-2-5-16-10(3-4-12)13-14-11(16)15-6-8-17-9-7-15/h2H,1,3,5-9H2 |
InChI Key |
BNBCEGXSBWPLKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1N2CCOCC2)CC#N |
Origin of Product |
United States |
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